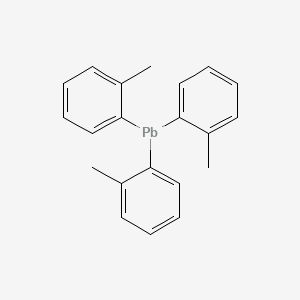

Tri(O-tolyl)lead

Description

Properties

CAS No. |

201742-34-9 |

|---|---|

Molecular Formula |

C21H21Pb |

Molecular Weight |

480 g/mol |

InChI |

InChI=1S/3C7H7.Pb/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3; |

InChI Key |

RMCDXSMMGTVTLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[Pb](C2=CC=CC=C2C)C3=CC=CC=C3C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Tri(o-tolyl)lead: Structure, Properties, and Biological Significance

Disclaimer: Scientific literature on the specific properties, synthesis, and biological activity of Tri(o-tolyl)lead is limited. This guide provides an overview based on available data for the compound and analogous organolead compounds. The experimental protocols and biological effects described are generally applicable to triaryl lead compounds and should be considered representative rather than specific to this compound unless otherwise stated.

Introduction

This compound is an organometallic compound featuring a central lead atom bonded to three o-tolyl groups. As a member of the organolead family, its properties and biological activity are of interest to researchers in toxicology and medicinal chemistry. Organolead compounds, in general, are recognized for their heightened toxicity compared to their inorganic counterparts.[1] This guide aims to provide a comprehensive overview of the available information on the structure, synthesis, reactivity, and potential biological implications of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The fundamental structure of this compound consists of a central lead (Pb) atom covalently bonded to the carbon atoms of three o-tolyl (2-methylphenyl) groups.

Table 1: Structural and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H21Pb | [2] |

| SMILES | CC1=CC=CC=C1--INVALID-LINK--C3=CC=CC=C3C | [2] |

| InChI | InChI=1S/3C7H7.Pb/c31-7-5-3-2-4-6-7;/h32-5H,1H3; | [2] |

| InChIKey | RMCDXSMMGTVTLU-UHFFFAOYSA-N | [2] |

| Molecular Weight | 481.6 g/mol | [2] |

Synthesis of Triaryl Lead Compounds

A general and widely applicable method for the synthesis of organolead compounds involves the reaction of a lead(II) salt with a Grignard reagent. This approach can be adapted for the synthesis of this compound.

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

o-bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Lead(II) chloride (PbCl2)

-

Anhydrous conditions and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of o-bromotoluene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed, resulting in the formation of o-tolylmagnesium bromide.

-

Reaction with Lead(II) Chloride: The Grignard reagent is cooled to 0°C, and a suspension of lead(II) chloride in anhydrous diethyl ether is added portion-wise.

-

Reaction Work-up: The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or chromatography.

Logical Workflow for Triaryl Lead Synthesis:

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Chemical Reactivity

The reactivity of organolead compounds is largely dictated by the nature of the carbon-lead bond. The C-Pb bond is relatively weak, making it susceptible to homolytic cleavage to form free radicals. This characteristic has been utilized in applications such as radical initiators.

Aryl and vinyl organolead compounds can undergo transmetalation reactions, for instance, with boronic acids. They are also employed in coupling reactions to form biaryl compounds, often exhibiting higher reactivity than their organotin counterparts, which allows for the synthesis of sterically hindered molecules.

Biological Effects and Toxicity of Organolead Compounds

Organolead compounds are known to be significantly more toxic than inorganic lead compounds.[1] This increased toxicity is attributed to their lipophilic nature, which facilitates their passage through biological membranes and accumulation within cells.[3]

The biological activity of organolead compounds is often linked to their ability to interact with cellular components. Trialkyllead compounds, which are structurally related to triaryl leads, have been shown to be highly toxic.[1] The primary site of action for many organolead compounds appears to be the central nervous system.[4]

One of the proposed mechanisms of toxicity involves the inhibition of enzymes. Trialkyllead compounds can inhibit drug-metabolizing enzymes by binding to sulfhydryl (SH) groups in amino acids. Specifically, enzymes containing dithiol groups are likely targets for diorganolead compounds.

Studies on trialkyllead compounds have indicated that they can inhibit the oxidation of glucose in brain cortex slices, suggesting an interference with cellular respiration.[4] Furthermore, organolead compounds may disrupt steroid metabolism by inhibiting enzymes such as cytochrome P-450. This can lead to changes in the levels of steroid hormones, which may in turn affect reproductive capacity.

Potential Toxicological Pathway of Organolead Compounds:

Caption: A simplified diagram illustrating potential mechanisms of organolead compound toxicity.

Due to the lack of specific studies on this compound, it is not possible to provide detailed signaling pathways. The diagram above represents a generalized model based on the known effects of related organolead compounds.

Conclusion

This compound is an organometallic compound with a structure that suggests potential for interesting chemical reactivity and significant biological effects. However, a comprehensive understanding of this specific compound is hampered by the limited availability of dedicated research. The information presented in this guide, drawn from general knowledge of organolead chemistry and toxicology, provides a foundational understanding for researchers. Further investigation into the synthesis, reactivity, and biological activity of this compound is warranted to fully elucidate its properties and potential applications or hazards. Professionals in drug development should be particularly cautious of the potential high toxicity associated with this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - this compound (C21H21Pb) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and Evaluation of Novel Triaryl Derivatives with Readthrough-Inducing Activity [jstage.jst.go.jp]

- 4. Design, synthesis and biological evaluation of triaryl compounds as novel 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Overview of Tris(2-methylphenyl)plumbane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and experimental data on tris(2-methylphenyl)plumbane are exceptionally scarce. This document compiles the available information primarily from chemical databases. No in-depth experimental studies, detailed protocols, or biological pathway analyses could be located. The information presented herein is based on computed properties and analogies to similar chemical structures.

Core Chemical Properties

Tris(2-methylphenyl)plumbane, also known as tris(o-tolyl)plumbane, is an organolead compound. Organolead compounds are characterized by at least one direct chemical bond between a carbon and a lead atom. Due to the limited research, most of the property data for this specific compound is computationally derived.

Table 1: Computed and Basic Properties of Tris(2-methylphenyl)plumbane

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂Pb | [1] |

| Molecular Weight | 497.6 g/mol | [1] |

| IUPAC Name | tris(2-methylphenyl)plumbane | [1] |

| Synonyms | Tris(o-tolyl)plumbane | |

| Physical Appearance | Not documented; likely a solid at room temperature. | |

| Solubility | Not experimentally determined; likely soluble in organic solvents and insoluble in water, similar to related organometallic compounds. |

Note: Properties without citations are inferred from the general characteristics of similar organometallic compounds, such as tris(o-tolyl)phosphine, which is a white solid soluble in organic solvents.[2]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of tris(2-methylphenyl)plumbane is not available in the reviewed literature, a general and logical synthetic route can be proposed based on standard organometallic chemistry. The most common method for creating such aryl-metal bonds is through the reaction of a Grignard reagent with a lead halide.

Hypothetical Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). To this suspension, 2-bromotoluene (o-bromotoluene) is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is stirred until the magnesium is consumed, forming 2-methylphenylmagnesium bromide (o-tolylmagnesium bromide).

-

Reaction with Lead Halide: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of lead(II) chloride (PbCl₂) in an anhydrous solvent is added dropwise to the Grignard reagent. A stoichiometric ratio of at least 3:1 (Grignard reagent to lead halide) is required.

-

Workup and Isolation: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude tris(2-methylphenyl)plumbane can be purified by recrystallization from an appropriate solvent or by column chromatography.

Plumbanes are known to be thermodynamically unstable.[3][4] The lead-carbon bond is susceptible to cleavage by electrophiles and oxidizing agents. The stability of group 14 hydrides and their organic derivatives tends to decrease down the group, making plumbanes generally less stable than their tin (stannane) or germanium (germane) analogs.[3][4]

Logical and Experimental Workflows

Given the absence of published experimental workflows or biological signaling pathways for this compound, a logical diagram representing the proposed synthesis is provided below.

Caption: A logical workflow for the proposed synthesis of tris(2-methylphenyl)plumbane.

Safety and Toxicology

Specific toxicological data for tris(2-methylphenyl)plumbane is not available. However, organolead compounds are generally considered to be highly toxic. They can be absorbed through the skin and are potent neurotoxins. All handling of such compounds should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion for a Research Audience

Tris(2-methylphenyl)plumbane is a poorly characterized organometallic compound. The lack of available data presents a significant knowledge gap. For researchers in materials science or catalysis, there may be an opportunity to synthesize and characterize this molecule, exploring its properties and potential applications by analogy to more well-studied phosphine[2][5][6][7] or borane[8] analogs. For drug development professionals, the inherent toxicity of organolead compounds makes it an unlikely candidate for therapeutic applications without significant and novel justification. The primary value of this compound currently lies in fundamental organometallic research.

References

- 1. Tris(2-methylphenyl)plumbane | C21H22Pb | CID 4609962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]

- 3. Plumbane - Wikipedia [en.wikipedia.org]

- 4. Plumbane [chemeurope.com]

- 5. Tri-o-tolylphosphine | C21H21P | CID 80271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tri(o-tolyl)phosphine | CAS 6163-58-2 — Ereztech [ereztech.com]

- 7. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]

- 8. Tris(2-methylphenyl)borane | C21H21B | CID 12430998 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Tri(O-tolyl)lead (CAS 201742-34-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(O-tolyl)lead, with the CAS number 201742-34-9, is an organolead compound. Organolead compounds are defined by the presence of at least one carbon-lead bond.[1] While tetraethyllead was historically the most prominent organolead compound due to its use as a gasoline additive, the broader class of organolead compounds, including triaryl derivatives, remains a subject of academic interest.[1] The chemistry of organolead compounds is characterized by the tetravalent nature of lead and a relatively weak carbon-lead bond, which influences their reactivity.[1]

This technical guide summarizes the available physical data for this compound and provides a general overview of the synthesis, characterization, and safety considerations relevant to triaryl lead compounds.

Physical Data of this compound

Specific quantitative physical data for this compound is limited. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 201742-34-9 | ECHA[2] |

| Molecular Formula | C21H22Pb | ECHA[2] |

| Synonyms | Tris(2-methylphenyl)plumbane | ECHA[2] |

Note: Data such as melting point, boiling point, density, and solubility for this compound are not available in the reviewed literature.

General Experimental Protocols for Triaryl Lead Compounds

While a specific protocol for the synthesis of this compound is not available, general methods for the synthesis of triaryl and other organolead compounds typically involve two main approaches.

3.1. Synthesis via Grignard Reagents

A common method for forming carbon-lead bonds is the reaction of a lead(II) halide, such as lead(II) chloride, with a Grignard reagent.[1] For the synthesis of a triaryl lead compound, an aryl magnesium halide would be used.

General Reaction Scheme:

3 ArMgX + PbX₂ → Ar₃PbX + 2 MgX₂

Where Ar represents an aryl group and X represents a halide.

Illustrative Protocol Steps:

-

Grignard Reagent Formation: An aryl halide (e.g., 2-bromotoluene) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding Grignard reagent (o-tolylmagnesium bromide).

-

Reaction with Lead(II) Halide: A solution or suspension of a lead(II) halide (e.g., lead(II) chloride) in an appropriate anhydrous solvent is prepared in a separate reaction vessel under an inert atmosphere.

-

Addition: The prepared Grignard reagent is slowly added to the lead(II) halide mixture, typically at a controlled temperature.

-

Quenching and Work-up: After the reaction is complete, it is carefully quenched, often with an aqueous solution of ammonium chloride. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

3.2. Synthesis via Arylation with Lead Tetraacetate

Another method involves the direct arylation of an aromatic compound with lead tetraacetate. This reaction proceeds via an electrophilic aromatic substitution mechanism.[1]

General Reaction Scheme:

ArH + Pb(OAc)₄ → ArPb(OAc)₃ + HOAc

Where ArH is an aromatic hydrocarbon and OAc is an acetate group.

Illustrative Protocol Steps:

-

Reaction Setup: The aromatic substrate (e.g., toluene) is dissolved in a suitable solvent.

-

Addition of Lead Tetraacetate: Lead tetraacetate is added to the solution. The reaction may be facilitated by the presence of a catalyst or a co-solvent.

-

Reaction Conditions: The mixture is stirred at a specific temperature for a set period to allow the reaction to proceed.

-

Work-up and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified by methods such as crystallization.

General Characterization of Organolead Compounds

The characterization of organometallic compounds like this compound relies on a variety of spectroscopic and analytical techniques to confirm the structure and purity.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the organic framework of the molecule.[3] For lead-containing compounds, ²⁰⁷Pb NMR can also be a powerful tool for providing direct information about the lead center.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles in the solid state.[3]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide information about the isotopic distribution of lead, aiding in the confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrations of the organic ligands attached to the lead atom.

General Toxicity and Safety of Organolead Compounds

Organolead compounds are known for their significant toxicity.[1] Alkyl lead compounds, in particular, are established neurotoxins.[5] While the specific toxicity of this compound is not documented, it should be handled with extreme caution as with all organolead compounds.

Key Hazards:

-

Neurotoxicity: Organolead compounds can have severe effects on the central nervous system.[6]

-

General Toxicity: These compounds are generally more toxic than their inorganic lead counterparts.[7] Acute toxicity can result from their irritating properties to mucous membranes.[8]

Handling and Safety Precautions:

-

Engineering Controls: Work with organolead compounds should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.

-

Inert Atmosphere: Due to the potential reactivity of the C-Pb bond, synthesis and handling may require an inert atmosphere (nitrogen or argon).

-

Waste Disposal: All waste containing organolead compounds must be disposed of as hazardous chemical waste according to institutional and governmental regulations.

Visualization of a General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a triaryl lead compound via a Grignard reaction.

Caption: General workflow for the synthesis of a triaryl lead compound.

References

- 1. Organolead chemistry - Wikipedia [en.wikipedia.org]

- 2. Substance Information - ECHA [echa.europa.eu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. Neurobehavioral toxicology of the organoleads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neurotoxicology and pathology of organomercury, organolead, and organotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.aston.ac.uk [research.aston.ac.uk]

- 8. The acute toxicity of some organolead and organotin compounds in the rat, with particular reference to a gastric lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Properties of Tri(o-tolyl)lead

Disclaimer: Tri(o-tolyl)lead is not a commercially available or well-documented compound in scientific literature. As such, this guide is based on the established theoretical principles of organolead chemistry, computational modeling, and extrapolation from analogous, well-characterized triaryl lead compounds. All quantitative data presented herein are theoretical estimations and should be treated as such.

Introduction

Organolead compounds, characterized by a direct carbon-lead bond, have been a subject of study due to their unique reactivity and structural properties.[1] this compound, featuring three ortho-tolyl groups attached to a central lead atom, represents a sterically hindered member of the triaryl lead family. The ortho-methyl substituents are expected to significantly influence the compound's geometry, stability, and reactivity compared to its less hindered analogue, triphenyllead. This whitepaper provides a comprehensive overview of the core theoretical properties of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Theoretical Molecular and Physical Properties

Due to the absence of experimental data, the following properties are estimated based on known organolead compounds and computational predictions.

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C₂₁H₂₁Pb | |

| Molecular Weight | 481.60 g/mol | |

| Physical Appearance | White crystalline solid | Analogy with other triaryl lead compounds. |

| Melting Point | Likely lower than Triphenyllead chloride (207 °C) due to steric hindrance disrupting crystal packing. | Comparison with analogous compounds.[2] |

| Solubility | Soluble in organic solvents; insoluble in water. | General property of organometallic compounds.[1] |

| Bonding | The C-Pb bond is weaker and longer than C-C, C-Si, C-Ge, and C-Sn bonds.[1] | Periodic trends in Group 14. |

| Stability | Expected to be sensitive to air and moisture, potentially decomposing upon exposure. | General reactivity of organolead compounds. |

Proposed Synthesis and Reactivity

While no specific synthesis for this compound has been reported, a plausible route can be extrapolated from the synthesis of other triaryl lead compounds.

A common method for the formation of tetravalent organolead compounds involves the reaction of a Grignard reagent with a lead(II) halide, such as lead(II) chloride.[1]

Experimental Protocol: Proposed Synthesis of this compound Chloride

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 2-bromotoluene in the same anhydrous solvent is added dropwise with stirring. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The reaction mixture is typically refluxed until the magnesium is consumed, yielding the o-tolylmagnesium bromide Grignard reagent.

-

Reaction with Lead(II) Chloride: The Grignard reagent is cooled to 0 °C, and a suspension of lead(II) chloride in the reaction solvent is added portionwise.

-

Reaction Work-up: The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product, which would then require further purification, likely via recrystallization.

Triaryl lead compounds can participate in various reactions, including:

-

Cleavage Reactions: The C-Pb bond can be cleaved by electrophiles, such as halogens and protic acids.

-

Redistribution Reactions: In the presence of lead(II) salts, redistribution of the aryl groups can occur.

-

Biocidal Activity: Some organolead compounds have been investigated for their biocidal properties, a characteristic known as the oligodynamic effect.[3]

Computational Chemistry for Theoretical Property Prediction

To obtain quantitative theoretical data for this compound, computational chemistry methods are indispensable.[4][5] Density Functional Theory (DFT) is a powerful tool for predicting the properties of such molecules.

Computational Protocol: DFT-Based Property Prediction

-

Molecular Geometry Optimization: The initial 3D structure of this compound is constructed. A geometry optimization is then performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., a basis set that includes effective core potentials for the lead atom, such as LANL2DZ, and a Pople-style basis set like 6-31G(d) for the lighter atoms). This calculation finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculation: From the optimized structure, various electronic properties can be calculated, including the molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) population analysis to understand the charge distribution and bonding characteristics.

-

Spectroscopic Prediction: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁰⁷Pb) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

Potential Signaling Pathways and Applications

While no biological activity has been reported for this compound, organometallic compounds can interact with biological systems. The reactivity of the lead atom with thiol (-SH) or amine (-NHx) groups in proteins is a known mechanism of toxicity for heavy metals.[3] In the context of drug development, such reactivity would need to be carefully evaluated. The steric bulk of the o-tolyl groups might modulate this reactivity, potentially leading to more selective interactions, a hypothesis that would require extensive experimental validation.

Conclusion

This compound remains a molecule of theoretical interest. This guide has outlined its probable characteristics based on the established principles of organolead chemistry. The proposed synthetic route and computational protocols provide a framework for future experimental and theoretical investigations. Any research into this and similar compounds should proceed with a thorough understanding of the potential hazards associated with organolead chemistry and with a clear delineation between theoretical predictions and experimental facts.

References

- 1. Organolead chemistry - Wikipedia [en.wikipedia.org]

- 2. TRIPHENYLLEAD CHLORIDE | 1153-06-6 [chemicalbook.com]

- 3. Oligodynamic effect - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Tri(O-tolyl)lead in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available information on the solubility of Tri(O-tolyl)lead in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on qualitative assessments, analogous compound behavior, and standardized experimental protocols for determining solubility.

Introduction

Qualitative Solubility Profile

Based on the general behavior of triaryl organometallic compounds and information on the closely related Tri(o-tolyl)phosphine, this compound is expected to be soluble in a range of common organic solvents and poorly soluble in water. The presence of the three nonpolar tolyl groups contributes to its lipophilicity.

Table 1: Qualitative Solubility of Triaryl Compounds in Common Organic Solvents

| Solvent Family | Specific Solvents | Expected Solubility of this compound | Rationale / Analogous Compound Behavior |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble | Organolead compounds are generally soluble in nonpolar organic solvents.[1] Tri(p-tolyl)phosphine is soluble in benzene.[2] |

| Polar Aprotic | Acetone, Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | Soluble | Tri(p-tolyl)phosphine is soluble in diethyl ether and chloroform.[2] Organometallic compounds are often soluble in these common laboratory solvents.[3] |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Insoluble | Tri(p-tolyl)phosphine is soluble in ethanol.[2] However, the solubility of organometallic compounds in alcohols can vary.[3] |

| Aqueous | Water | Insoluble | Organolead compounds are generally insoluble in water.[1] The hydrophobic nature of the tolyl groups would significantly limit aqueous solubility. |

Note: This table is based on general principles and data from analogous compounds. Experimental verification is required for precise solubility determination.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Toluene, THF, Dichloromethane)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.2 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration. b. Add a known volume of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). e. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Sample Collection and Filtration: a. After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. b. Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe. c. Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Gravimetric Analysis (for a rough estimate): a. Weigh the vial containing the filtered solution. b. Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the compound. c. Once the solvent is completely removed, weigh the vial again. d. The difference in weight gives the mass of the dissolved this compound. e. Calculate the solubility in g/L or mg/mL.

-

Chromatographic Analysis (for higher accuracy): a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Inject the standard solutions into the HPLC or GC system to generate a calibration curve (peak area vs. concentration). c. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve. e. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account. This will give the solubility in mol/L or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, a qualitative understanding can be inferred from the behavior of analogous compounds. It is anticipated that this compound will exhibit good solubility in nonpolar and polar aprotic organic solvents and poor solubility in water. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The successful application of this protocol will enable the generation of crucial data for the advancement of research and development involving this compound.

References

Unlocking the Potential of Triaryl Lead Compounds: A Technical Guide to Future Research

For Immediate Release

A comprehensive technical guide released today outlines key potential research areas for triaryl lead compounds, a sparsely explored class of organometallic molecules. While emphasizing the significant toxicological hurdles associated with lead, the guide offers a roadmap for researchers, scientists, and drug development professionals to navigate this challenging yet potentially rewarding field. The document highlights opportunities in synthetic methodology development, catalysis, and materials science, while underscoring the critical need for thorough toxicological evaluation.

The chemistry of organolead compounds has been historically dominated by studies on alkyl lead derivatives due to their widespread use as gasoline additives. Consequently, the triaryl lead scaffold, where a lead atom is bonded to three aromatic rings, remains a largely uncharted territory. This guide synthesizes the limited existing knowledge on the synthesis and reactivity of triaryl lead compounds and proposes future research directions that could unveil novel applications.

Current State of Knowledge: Synthesis and Reactivity

The foundational triaryl lead compound, tetraphenyllead (Pb(C₆H₅)₄), is a white, solid substance.[1] Its synthesis was first reported in 1904 through the reaction of phenylmagnesium bromide with lead(II) chloride.[1] This foundational reaction provides a basis for accessing a variety of substituted triaryl lead compounds.

Derivatives such as triphenyllead chloride (Pb(C₆H₅)₃Cl) can be synthesized by reacting tetraphenyllead with hydrogen chloride.[1] Further reaction can yield diphenyllead dichloride (Pb(C₆H₅)₂Cl₂).[1] Another important class of derivatives is the aryllead tricarboxylates, which can be prepared through methods like direct plumbylation or the reaction of diarylmercury compounds with lead tetraacetate.[2]

The reactivity of these compounds is characterized by the cleavage of the lead-carbon bond. For instance, tetraphenyllead reacts with iodine to produce triphenyllead iodide.[1] Aryllead tricarboxylates have been shown to react with aromatic compounds in the presence of trifluoroacetic acid to form biaryls, showcasing their potential as arylating agents in organic synthesis.[3]

| Compound | Formula | Key Synthesis Method | Notable Reactions | Reference |

| Tetraphenyllead | Pb(C₆H₅)₄ | Phenylmagnesium bromide + Lead(II) chloride | Reaction with HCl to form triphenyllead chloride | [1] |

| Triphenyllead Chloride | Pb(C₆H₅)₃Cl | Tetraphenyllead + HCl | Precursor to other triphenyllead derivatives | [1] |

| Aryllead Tricarboxylates | ArPb(OOCR)₃ | Direct plumbylation; Diarylmercury + Lead tetraacetate | Arylation of aromatic compounds to form biaryls | [2][3] |

Potential Research Areas: A Forward Look

The limited scope of current research on triaryl lead compounds presents a unique opportunity for significant new discoveries. The following areas are proposed as fertile ground for future investigation.

Advanced Synthetic Methodologies

The development of more efficient, scalable, and functional-group-tolerant synthetic routes to triaryl lead compounds is a critical first step. Modern cross-coupling methodologies, which have revolutionized the synthesis of other organometallic compounds, remain largely unexplored for the construction of carbon-lead bonds in the context of triaryl derivatives.

Experimental Protocol: Palladium-Catalyzed Arylation for the Synthesis of Triaryl Lead Halides

-

Objective: To develop a general method for the synthesis of unsymmetrical triaryl lead halides via palladium-catalyzed cross-coupling of diaryllead dihalides with arylboronic acids.

-

Materials: Diaryllead dihalide, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and an appropriate solvent (e.g., toluene).

-

Procedure:

-

In a nitrogen-filled glovebox, combine the diaryllead dihalide (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2 mmol) in the solvent (10 mL).

-

Seal the reaction vessel and heat to the desired temperature (e.g., 80-120 °C) for a specified time (e.g., 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography or gas chromatography.

-

Upon completion, cool the reaction to room temperature, filter to remove solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired triaryl lead halide.

-

Characterize the product by NMR spectroscopy, mass spectrometry, and elemental analysis.

-

Exploration of Catalytic Activity

While some organolead compounds have been used as reagents, their potential as catalysts is underexplored. The unique electronic properties of the lead atom in a triaryl environment could enable novel catalytic transformations. Research in this area should focus on screening triaryl lead compounds for activity in various organic reactions, such as cross-coupling, polymerization, and oxidation reactions.

Materials Science Applications

The photophysical and electronic properties of triaryl lead compounds are currently unknown. The incorporation of heavy atoms like lead can lead to interesting properties such as phosphorescence and high refractive indices. Research into the synthesis of triaryl lead-containing polymers and materials could open doors to new applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and sensors.

The Elephant in the Room: Toxicology

A significant barrier to the widespread investigation and application of triaryl lead compounds is their inherent toxicity. Lead and its organic derivatives are well-known neurotoxins.[1] Therefore, any research in this area must be conducted with stringent safety protocols. A crucial and mandatory area of research is the systematic evaluation of the toxicology of newly synthesized triaryl lead compounds. Structure-toxicity relationship studies will be paramount to identify any structural motifs that might mitigate the toxic effects.

Conclusion

The field of triaryl lead chemistry is in its infancy. While the toxicity of lead compounds presents a formidable challenge, the potential for discovering new synthetic methodologies, novel catalysts, and innovative materials warrants careful and responsible exploration. This guide serves as a call to the scientific community to approach this underexplored area with a spirit of discovery, tempered by a strong commitment to safety and environmental stewardship. The insights gained from such research could not only expand our fundamental understanding of organometallic chemistry but also pave the way for unforeseen applications.

References

In-Depth Technical Guide on the Characterization of Triphenylpropylplumbane (C21H22Pb)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the molecular formula C21H22Pb corresponds to the chemical compound Triphenylpropylplumbane (CAS RN: 74086-81-0), a comprehensive literature search did not yield specific, publicly available experimental data such as detailed spectroscopic analyses (NMR, IR, Mass Spectrometry) or explicit, step-by-step synthesis protocols for this particular molecule. The following guide is therefore constructed based on established principles of organolead chemistry and characterization techniques for analogous tetraorganolead compounds. The experimental protocols and expected data are predictive and intended to serve as a foundational resource for researchers undertaking the synthesis and characterization of Triphenylpropylplumbane.

Core Compound Information

Triphenylpropylplumbane is a tetraorganolead compound. These compounds feature a central lead (Pb) atom covalently bonded to four organic substituents. In this case, the lead atom is bonded to three phenyl groups (-C6H5) and one propyl group (-CH2CH2CH3).

| Property | Predicted Data |

| Molecular Formula | C21H22Pb |

| Molecular Weight | 481.60 g/mol |

| CAS Number | 74086-81-0 |

| Physical State | Expected to be a solid or high-boiling liquid at room temperature. |

| Solubility | Likely soluble in common organic solvents such as diethyl ether, tetrahydrofuran (THF), and toluene. Insoluble in water. |

| Stability | Tetraorganolead compounds are known to be sensitive to heat, light, and oxidizing agents. The C-Pb bond is relatively weak. |

Predicted Synthetic Pathway

A common and effective method for the synthesis of unsymmetrical tetraorganolead compounds like Triphenylpropylplumbane involves the reaction of a triorganolead halide with a Grignard reagent.

Reaction:

Triphenyllead chloride + Propylmagnesium bromide → Triphenylpropylplumbane + Magnesium bromide chloride

Experimental Protocol: Synthesis of Triphenylpropylplumbane

Materials:

-

Triphenyllead chloride ((C6H5)3PbCl)

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride solution, distilled water, anhydrous magnesium sulfate)

-

Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents.

Procedure:

-

Preparation of Propylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromopropane in anhydrous diethyl ether or THF to the magnesium turnings with stirring.

-

The reaction is exothermic and should be controlled by the rate of addition. The mixture will turn cloudy and begin to reflux.

-

After the addition is complete, reflux the mixture gently for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Triphenyllead Chloride:

-

In a separate Schlenk flask, dissolve Triphenyllead chloride in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Cool the solution of Triphenyllead chloride in an ice bath.

-

Slowly add the prepared Propylmagnesium bromide solution to the Triphenyllead chloride solution via a cannula or dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers and wash with distilled water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.

-

Logical Workflow for Synthesis:

A Literature Review of Ortho-Substituted Organolead Compounds: Synthesis, Structure, and Reactivity

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused literature review on the chemistry of ortho-substituted organolead compounds. Organolead chemistry, the study of compounds containing a carbon-lead (C-Pb) bond, has a long history, with the first synthesis of an organolead compound, hexaethyldilead, dating back to 1858[1]. While the field is historically dominated by tetraethyllead, once a crucial anti-knock agent in gasoline, research into functionally-substituted organolead compounds continues to reveal unique reactivity, particularly in organic synthesis[1][2]. This review consolidates available data on compounds featuring ortho-substituents, focusing on their synthesis, structural characterization, and reaction mechanisms. The inherent toxicity of organolead compounds, however, remains a significant consideration that limits their broader application[1][3].

Synthesis of Ortho-Substituted Aryllead Compounds

The synthesis of organolead compounds typically involves the reaction of a lead salt, such as lead(II) chloride or lead tetraacetate, with an organometallic nucleophile or an arene.[1][3]

General Synthetic Pathways

Common methods for creating the C-Pb bond include:

-

Grignard Reagents: The reaction of Grignard reagents (R-MgX) with lead(II) chloride is a foundational method for preparing tetraalkyllead compounds[1][3].

-

Electrophilic Aromatic Substitution: Certain arene compounds can react directly with lead tetraacetate to form aryllead compounds[1].

A general workflow for the synthesis and characterization of these compounds is outlined below.

Ortho-Specific Arylation

A notable reaction that demonstrates exclusive ortho-substitution involves aryllead triacetates. For instance, the lead substituent in p-methoxyphenyllead triacetate is displaced by carbon nucleophiles, such as the phenol mesitol, specifically at the aromatic ortho position[1]. This reaction is insensitive to radical scavengers, ruling out a free-radical mechanism[1]. The proposed mechanism involves the nucleophilic displacement of an acetate group by the phenol, followed by a rearrangement that favors the ortho position due to the electrophilicity of the phenol[1][3].

Structural Characterization Data

The characterization of ortho-substituted organolead compounds relies heavily on spectroscopic and crystallographic methods. NMR spectroscopy, particularly involving the 207Pb nucleus, and single-crystal X-ray diffraction are crucial for elucidating their precise structures[2][4].

X-Ray Crystallography Data

X-ray crystallography provides definitive information on the geometry and bonding within these molecules. For sterically hindered compounds, this analysis is invaluable. The structure of trimesityllead chloride, for example, reveals a distorted tetrahedral coordination at the lead atom[2].

| Compound | Pb-C Bond Length (Å) | C-Pb-Cl Bond Angles (°) | C-Pb-C Bond Angles (°) | Crystal System | Ref. |

| Trimesityllead Chloride | 2.234 (avg) | < C-Pb-C angles | > C-Pb-Cl angles | Monoclinic | [2] |

| (CH₃)₃PbCl | --- | --- | --- | Monoclinic | [2] |

Table 1: Selected crystallographic data for organolead compounds. Data for specific ortho-substituted compounds is limited in the reviewed literature.

NMR Spectroscopy Data

207Pb NMR spectroscopy offers a direct probe into the electronic environment of the lead atom. Chemical shifts can provide insight into the nature of the substituents attached to the metal. Proton NMR (PMR) is also used to analyze the aromatic substituents, with lead-proton spin-spin coupling constants offering further structural clues[4].

| Compound Type / Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Notes | Ref. |

| ²⁰⁷Pb NMR (vs. PbMe₄) | ||||

| Ph₃Pb-PbPh₃ | -79.8 | --- | --- | [2] |

| Ph₃Pb-SnPh₃ | -256.5 | --- | --- | [2] |

| Ph₃Pb-GePh₃ | -271.5 | --- | --- | [2] |

| ¹H NMR | ||||

| Aryllead Compounds | Varies | J(²⁰⁷Pb-¹H) can be observed | Coupling is readily observed for ortho and meta protons, but rarely for para. | [4] |

Table 2: Representative NMR spectroscopic data for aryllead compounds.

Reactivity and Applications

The utility of organolead compounds in synthesis stems from the nature of the C-Pb bond.

Key Reactions

-

Radical Formation: The C-Pb bond is weak, facilitating easy homolytic cleavage to generate free radicals. This property was central to the function of tetraethyllead as a radical initiator in its anti-knock capacity[1][3].

-

Transmetalation: Aryl and vinyl organoleads can undergo transmetalation, for example with boronic acids[1][3].

-

Coupling Reactions: Organoleads are used in coupling reactions to form C-C bonds. They are noted to be more reactive than analogous organotin compounds, which allows them to be used for synthesizing sterically crowded biaryl compounds[1][3].

Experimental Protocol Example: General Synthesis of Tetraalkyllead

While detailed, step-by-step protocols for specific ortho-substituted compounds are not available in the reviewed literature, a general procedure for a related synthesis is described.

-

Objective: Synthesize Tetramethyllead.

-

Reactants: Methylmagnesium chloride (Grignard reagent) and lead(II) chloride[1][3].

-

Procedure Outline:

-

Prepare a solution of the Grignard reagent in an appropriate ether solvent (e.g., THF, diethyl ether).

-

Slowly add lead(II) chloride to the Grignard solution under an inert atmosphere (e.g., nitrogen or argon) with cooling, as the reaction can be exothermic.

-

After the addition is complete, allow the reaction to stir for a specified period to ensure completion.

-

Perform an aqueous workup to quench any unreacted Grignard reagent and precipitate inorganic salts.

-

Extract the crude product into an organic solvent.

-

Purify the product, typically by distillation, to yield the final tetraalkyllead compound[1][3].

-

-

Caution: This procedure involves highly toxic and reactive materials and must be performed with appropriate safety measures in a well-ventilated fume hood.

Conclusion

Ortho-substituted organolead compounds represent a specialized area of organometallic chemistry. Synthetic routes, particularly those leveraging aryllead triacetates, can provide specific access to ortho-functionalized products. Characterization is robustly achieved through NMR spectroscopy and X-ray crystallography, which confirm the structural details of these often sterically demanding molecules. While their reactivity in coupling reactions is notable, the significant toxicity of lead compounds severely restricts their practical application in modern organic synthesis, especially in fields like drug development. Future research in this area will likely remain academic, focusing on fundamental reactivity and structural chemistry rather than widespread application.

References

Methodological & Application

Synthesis of Tri(o-tolyl)lead from Grignard Reagents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Tri(o-tolyl)lead, an organolead compound, utilizing a Grignard reagent-based methodology. The protocol outlines the preparation of the o-tolylmagnesium bromide Grignard reagent and its subsequent reaction with a lead(II) halide to yield the desired tri-substituted organolead compound. This synthesis route offers a foundational method for the preparation of triaryl lead compounds, which can have applications in organic synthesis and materials science. Safety precautions for handling highly toxic organolead compounds are emphasized throughout the protocol.

Introduction

Organolead compounds, characterized by a carbon-lead bond, have historical significance in organic synthesis.[1][2] While their use has been curtailed due to toxicity concerns, they remain of interest in specific synthetic applications where their unique reactivity is required. Triaryl lead compounds, in particular, can serve as precursors to other organometallic reagents or be used in specialized coupling reactions. The synthesis of this compound via the Grignard reaction represents a fundamental approach to creating a C-Pb bond, starting from readily available precursors.

The primary challenge in the synthesis of triaryl lead compounds from Grignard reagents and lead(II) halides is controlling the stoichiometry to favor the formation of the R₃PbX species over tetra-substituted (R₄Pb) or di-substituted (R₂Pb) compounds, the latter of which are often unstable and prone to disproportionation.[2] This protocol is designed to favor the formation of the this compound species.

Data Presentation

While specific experimental data for this compound is scarce in publicly available literature, the following table summarizes the key properties of the target compound based on available data and theoretical predictions.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Molecular Formula | C₂₁H₂₁Pb | [3] |

| Molecular Weight | 481.60 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in organic solvents |

Experimental Protocols

This section provides a detailed, two-stage protocol for the synthesis of this compound.

Stage 1: Preparation of o-Tolylmagnesium Bromide (Grignard Reagent)

This procedure outlines the synthesis of the necessary Grignard reagent from 2-bromotoluene and magnesium metal.

Materials:

-

Magnesium turnings

-

2-Bromotoluene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Assemble the dry glassware under an inert atmosphere.

-

Place magnesium turnings (1.2 equivalents) in the reaction flask.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 2-bromotoluene (1 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the 2-bromotoluene solution to the magnesium turnings.

-

Gently heat the flask to initiate the reaction, which is indicated by a color change and the disappearance of the iodine color.

-

Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the resulting greyish solution to room temperature. The Grignard reagent is now ready for the next stage.

Stage 2: Synthesis of this compound

This part of the protocol describes the reaction of the prepared o-tolylmagnesium bromide with lead(II) chloride.

Materials:

-

o-Tolylmagnesium bromide solution (from Stage 1)

-

Lead(II) chloride (PbCl₂), anhydrous

-

Anhydrous diethyl ether or THF

-

Ammonium chloride solution, saturated

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere, add anhydrous lead(II) chloride (1 equivalent) to a new, dry three-neck round-bottom flask.

-

Add a suitable volume of anhydrous diethyl ether or THF to the flask to create a slurry.

-

Cool the flask to 0 °C using an ice bath.

-

Transfer the prepared o-tolylmagnesium bromide solution (3 equivalents) to a dropping funnel and add it dropwise to the stirred lead(II) chloride slurry over a period of 1-2 hours.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by carefully adding saturated ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product may be purified by recrystallization from a suitable solvent.

Visualizations

Reaction Scheme:

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow:

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications and Future Directions

This compound, as a member of the organolead compound family, may find applications in specialized organic transformations. Organolead triacetates, for instance, are known to be effective reagents for arylation reactions.[3] Further research could explore the conversion of this compound to its corresponding triacetate and its subsequent use in cross-coupling reactions. The steric hindrance provided by the o-tolyl groups may impart unique selectivity in such transformations.

Safety and Handling

Extreme caution must be exercised when handling organolead compounds as they are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. Waste containing lead compounds must be disposed of according to institutional and environmental regulations.

References

Application Notes and Protocols: Preparation of Tris(2-methylphenyl)plumbane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-methylphenyl)plumbane is an organolead compound that, like other organometallic reagents, holds potential for applications in organic synthesis and materials science. This document provides a detailed protocol for the laboratory-scale synthesis of tris(2-methylphenyl)plumbane via the Grignard reaction. The procedure involves the reaction of 2-methylphenylmagnesium bromide with lead(II) chloride. Given the hazardous nature of organolead compounds, this protocol must be carried out with strict adherence to the safety precautions outlined below.

Disclaimer: Organolead compounds are highly toxic and should be handled only by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. All waste materials must be disposed of as hazardous waste according to institutional and local regulations.

Quantitative Data

As specific experimental data for tris(2-methylphenyl)plumbane is not widely available in the literature, the following table provides representative data for the closely related and well-characterized compound, triphenylplumbane, which can be used as an estimate for the expected properties of the target compound.

| Parameter | Representative Value (for Triphenylplumbane) |

| Molecular Formula | C₁₈H₁₆Pb |

| Molecular Weight | 439.52 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 222-224 °C |

| ¹H NMR (CDCl₃, δ) | 7.25-7.50 (m, 15H, Ar-H) |

| ¹³C NMR (CDCl₃, δ) | 128.4 (d), 129.0 (d), 137.4 (s), 150.9 (s) |

| Typical Yield | 60-70% |

Experimental Protocol

This protocol details the synthesis of tris(2-methylphenyl)plumbane from 2-bromotoluene and lead(II) chloride. The process is divided into two main stages: the preparation of the Grignard reagent and the subsequent reaction with lead(II) chloride.

Materials and Reagents:

-

2-Bromotoluene (o-bromotoluene), anhydrous

-

Magnesium turnings

-

Iodine (crystal)

-

Lead(II) chloride (PbCl₂), anhydrous

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexane or pentane for recrystallization

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Schlenk line equipment (optional, but recommended)

-

Cannula for liquid transfer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Part 1: Preparation of 2-Methylphenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry three-neck flask equipped with a reflux condenser (with a drying tube or inert gas inlet), a dropping funnel, and a magnetic stir bar. All glassware must be oven-dried and cooled under an inert atmosphere.

-

Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Grignard Formation: In the dropping funnel, prepare a solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.

-

Addition: Once the reaction has initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown.

Part 2: Synthesis of Tris(2-methylphenyl)plumbane

-

Reaction Setup: In a separate, dry three-neck flask equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet, suspend anhydrous lead(II) chloride (0.33 equivalents) in anhydrous diethyl ether or THF.

-

Cooling: Cool the lead(II) chloride suspension to 0 °C using an ice bath.

-

Addition of Grignard Reagent: Transfer the prepared 2-methylphenylmagnesium bromide solution to the dropping funnel via cannula and add it dropwise to the cooled lead(II) chloride suspension with vigorous stirring. A color change and the formation of a precipitate will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Work-up: Transfer the mixture to a separatory funnel. Add 1 M hydrochloric acid to dissolve any remaining magnesium salts. Extract the aqueous layer with diethyl ether or toluene.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a solid. Recrystallize the solid from a suitable solvent such as hexane or pentane to obtain pure tris(2-methylphenyl)plumbane as a crystalline solid.

Safety Precautions

-

Toxicity: Organolead compounds are highly toxic. Avoid inhalation, ingestion, and skin contact. All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and chemical-resistant gloves (nitrile or neoprene) at all times.

-

Inert Atmosphere: Grignard reagents are sensitive to air and moisture. The reaction must be carried out under an inert atmosphere of nitrogen or argon.

-

Fire Hazard: Diethyl ether and THF are highly flammable. Ensure there are no open flames or spark sources in the vicinity.

-

Waste Disposal: All glassware and disposable materials contaminated with organolead compounds must be decontaminated or disposed of as hazardous waste. Aqueous and organic waste streams containing lead must be collected and disposed of separately.

Diagrams

Application Notes and Protocols for the Purification of Crude Tri(O-tolyl)lead

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of crude Tri(O-tolyl)lead, a crucial step for ensuring the quality and reliability of subsequent experimental results. The protocols outlined below are based on established techniques for the purification of analogous triaryl organometallic compounds and are intended as a starting point for method development.

Introduction

This compound is a triaryl organolead compound with potential applications in organic synthesis and materials science. As with many organometallic compounds, the crude product obtained from synthesis often contains impurities such as unreacted starting materials, byproducts, and residual solvents. Effective purification is therefore essential to obtain a compound of high purity for research and development purposes. This document details two primary purification techniques: recrystallization and column chromatography. Given that organolead compounds can be sensitive to air and moisture, all procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

Data Presentation

The selection of an appropriate purification method is guided by the solubility profile of the crude product and the nature of the impurities. The following table summarizes expected solubility characteristics and typical purification outcomes for this compound based on general principles for similar organometallic compounds.

| Purification Technique | Solvent/Solvent System | Expected Solubility of this compound | Purity Achieved (Typical) | Yield (Typical) | Notes |

| Recrystallization | Ethanol | Sparingly soluble at room temperature, soluble when hot | >98% | 60-80% | A good starting point for initial purification. |

| Toluene/Hexane | Soluble in toluene, insoluble in hexane | >99% | 50-70% | A mixed-solvent system can offer finer control over crystallization. | |

| Dichloromethane/Pentane | Soluble in dichloromethane, insoluble in pentane | >99% | 50-70% | Useful for removing non-polar impurities. | |

| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 95:5) | Good mobility with low polarity eluents | >99.5% | 40-60% | Effective for separating closely related impurities. |

| Stationary Phase: Alumina (neutral)Mobile Phase: Toluene/Hexane Gradient (e.g., 100:0 to 80:20) | Elution with non-polar solvents | >99.5% | 40-60% | Alumina can be less acidic than silica gel, which may be beneficial for sensitive compounds. |

Experimental Protocols

General Handling of Air-Sensitive Compounds

All manipulations involving this compound should be carried out under an inert atmosphere of nitrogen or argon. This requires the use of Schlenk flasks, cannulas for liquid transfers, and a vacuum/inert gas manifold (Schlenk line) or a glovebox. All glassware should be oven-dried and cooled under vacuum before use. Solvents should be dried and degassed prior to use.

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

This protocol is a good initial approach for the bulk purification of crude this compound.

Materials:

-

Crude this compound

-

Anhydrous, degassed ethanol

-

Schlenk flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Cannula and filter cannula

-

Receiving Schlenk flask

-

Ice bath

-

Buchner funnel and filter flask (for use in a glovebox) or Schlenk filter stick

Procedure:

-

Place the crude this compound into a Schlenk flask equipped with a magnetic stir bar.

-

Attach a reflux condenser and ensure the system is under a positive pressure of inert gas.

-

Add a minimal amount of anhydrous ethanol to the flask, just enough to slurry the solid.

-

Begin stirring and gently heat the mixture to reflux.

-

Continue to add small portions of hot ethanol until all the solid has just dissolved. Avoid adding an excess of solvent.

-

If there are insoluble impurities, perform a hot filtration using a filter cannula into a clean, pre-warmed Schlenk flask.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

-

Isolate the purified crystals by filtration. This can be done in a glovebox using a Buchner funnel or on a Schlenk line using a filter stick.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified this compound under high vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

Column chromatography is suitable for achieving very high purity, especially for separating impurities with similar polarity to the product.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh) or neutral alumina

-

Anhydrous, degassed solvents for the mobile phase (e.g., hexane and ethyl acetate)

-

Chromatography column with a stopcock

-

Sand

-

Collection flasks (Schlenk tubes or round-bottom flasks)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Slurry Packing the Column:

-

In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).

-

Secure the chromatography column in a vertical position and add a small plug of glass wool and a layer of sand to the bottom.

-

Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing. Add a layer of sand to the top of the silica bed.

-

-

Loading the Sample:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

-

In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel.

-

Carefully add the dry-loaded sample to the top of the column.

-

-

Elution:

-

Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer of sand and silica.

-

Begin eluting the column with the least polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase (e.g., by adding increasing amounts of ethyl acetate) to elute the compounds from the column.

-

Collect fractions in separate, labeled flasks.

-

-

Fraction Analysis:

-

Monitor the separation by TLC analysis of the collected fractions.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator, followed by drying under high vacuum to yield the purified this compound.

-

Visualization of Workflows

The following diagrams illustrate the logical flow of the described purification techniques.

Caption: Workflow for the purification of this compound by recrystallization.

Caption: Workflow for the purification of this compound by column chromatography.

Application Notes and Protocols for the Analytical Identification of Tri(o-tolyl)lead

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(o-tolyl)lead is an organolead compound of interest in various fields of research, including toxicology and synthetic chemistry. Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization. These application notes provide a comprehensive overview of potential analytical techniques for this compound, including detailed protocols based on established methods for analogous compounds. Due to the limited availability of specific validated methods for this compound (CAS No. 201742-34-9), the following protocols are presented as robust starting points for method development and validation.

Physicochemical Properties (Inferred)

A summary of inferred physicochemical properties of this compound, based on data from analogous compounds such as Tri(o-tolyl)phosphine, is presented in Table 1. These properties are essential for developing appropriate analytical methods, particularly for sample preparation and chromatographic separations.

Table 1: Inferred Physicochemical Properties of this compound

| Property | Inferred Value/Characteristic | Significance for Analysis |

| Molecular Formula | C₂₁H₂₁Pb | Used for exact mass determination in mass spectrometry and for elemental analysis calculations. |

| Molecular Weight | ~481.6 g/mol | Essential for mass spectrometry and for the preparation of standard solutions of known concentration. |

| Appearance | Likely a white to off-white solid. | Important for visual inspection of the substance and for noting any changes upon storage or handling. |

| Solubility | Expected to be soluble in organic solvents (e.g., toluene, chloroform, acetone) and insoluble in water. | Critical for selecting appropriate solvents for sample preparation, extraction, and as mobile phases in liquid chromatography.[1] |

| Stability | Potentially sensitive to light, air, and moisture. Organolead compounds can be thermally labile.[2] | Dictates the need for proper storage conditions (e.g., inert atmosphere, protection from light) and suggests that mild analytical conditions are preferable. |

Chromatographic Methods

Chromatographic techniques are powerful tools for the separation and quantification of this compound from complex matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable technique for the analysis of moderately polar to nonpolar compounds like this compound. The following protocol is adapted from methods used for the analysis of structurally similar aromatic compounds.

Experimental Protocol: HPLC Analysis of this compound

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended as a starting point.

-

Mobile Phase: A gradient elution with acetonitrile and water (both with 0.1% formic acid) is suggested.

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-20 min: 95% B

-

20-22 min: 95% to 50% B

-

22-25 min: 50% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-